6-Methyl-1-indanone
Description
Significance of the Indanone Scaffold in Chemical Research
The indanone framework is a privileged structure in chemistry due to its widespread presence in bioactive molecules and its versatility as a synthetic intermediate. rsc.orgnih.govsemanticscholar.org Its unique combination of aromatic and alicyclic features provides a rigid and tunable platform for the development of novel compounds with diverse functionalities.
Occurrence in Natural Products and Bioactive Molecules
The indanone motif is a key structural component in a variety of natural products exhibiting a range of biological activities. rsc.orgtudublin.ieresearchgate.net For instance, compounds like jatropholones A and B, isolated from the roots of Jatropha integerrima, possess antiplasmodial and cytotoxic properties. rsc.orgresearchgate.net Similarly, coleophomones, derived from fungi, have demonstrated antibacterial and antifungal activities. rsc.org The pterosin family of fern and fungal metabolites, which also contain the indanone scaffold, have shown cytotoxicity against human leukemia cell lines. tudublin.ie Furthermore, indanone structures are found in secondary metabolites of cyanobacteria with antibacterial properties. tudublin.iersc.org
Role in Pharmaceutical Synthesis and Drug Discovery
The indanone scaffold is a cornerstone in medicinal chemistry, serving as a template for the design and synthesis of numerous therapeutic agents. researchgate.netnih.govnih.gov The most prominent example is Donepezil, a widely used drug for the treatment of Alzheimer's disease, which is built upon an indanone core. researchgate.netnih.govmaterialsciencejournal.org The versatility of the indanone structure allows for the development of compounds targeting a wide array of biological targets. researchgate.net Researchers have explored indanone derivatives as potential treatments for neurodegenerative disorders, cancer, and microbial infections. rsc.orgresearchgate.netresearchgate.net The rigid nature of the indanone framework, often considered a constrained analog of chalcones, provides a basis for creating molecules with enhanced biological activity and improved pharmacokinetic profiles. researchgate.netpreprints.org Hybrid molecules incorporating the indanone scaffold with other bioactive fragments have been synthesized to create novel compounds with synergistic therapeutic effects. tudublin.ietudublin.ie
Applications in Agrochemical Development
The biological activity of indanone derivatives extends to the field of agriculture. nih.gov Certain substituted indanones have been patented as herbicidal agents, suggesting their potential to disrupt essential enzymatic pathways in plants. vulcanchem.com The structural diversity of indanone-based compounds allows for the development of new insecticides and fungicides. nih.govresearchgate.net The exploration of indanone derivatives in agrochemical research aims to create effective and selective crop protection agents. rsc.org
Relevance in Advanced Material Science
Beyond its biological applications, the indanone scaffold has found utility in the development of advanced organic materials. rsc.orgsemanticscholar.org The conjugated system present in certain indanone derivatives imparts them with interesting optoelectronic properties. vulcanchem.com This has led to their investigation for use in organic semiconductors, organic light-emitting diodes (OLEDs), dyes, and fluorophores. rsc.orgsemanticscholar.org The ability to tune the electronic properties of the indanone core through chemical modification makes it a promising building block for novel functional materials. ontosight.ai
Scope and Objectives of Academic Investigations on 6-Methyl-1-indanone
Academic research on this compound has been multifaceted, focusing on its synthesis, chemical properties, and potential applications. As an important intermediate, various synthetic methods for its preparation have been developed and optimized. psu.eduscientific.netbeilstein-journals.org These include classical approaches like Friedel-Crafts reactions and more novel photochemical methods. psu.eduontosight.ai
A significant area of investigation has been the energetic characterization of this compound. orcid.orgresearchgate.net Calorimetric techniques and computational studies have been employed to determine its thermochemical properties, such as its enthalpy of combustion and sublimation. researchgate.net This data is crucial for understanding the compound's stability and for modeling its behavior in various processes, including those related to biomass degradation. researchgate.net
Furthermore, this compound serves as a key starting material for the synthesis of more complex molecules. Its chemical reactivity allows for various transformations, including oxidation, reduction, and substitution reactions, to generate a library of derivatives with potentially interesting biological or material properties. Spectroscopic studies, including NMR, have been conducted to elucidate the structure and conformation of this compound and its derivatives. researchgate.netacs.org
Interactive Data Table: Physicochemical Properties of Indanone Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |
| 1-Indanone (B140024) | C₉H₈O | 132.16 | Solid | 38-42 |
| This compound | C₁₀H₁₀O | 146.19 | Liquid | 34-35 psu.edu |
| 5-Bromo-6-methyl-1-indanone | C₁₀H₉BrO | 225.08 | Solid | Not specified |
| 6-Methoxy-1-indanone | C₁₀H₁₀O₂ | 162.19 | Solid | Not specified |
| 5,6-Dimethoxy-1-indanone (B192829) | C₁₁H₁₂O₃ | 192.21 | Solid | Not specified |
Interactive Data Table: Research Focus on this compound
| Research Area | Key Findings/Objectives | Relevant Techniques |
| Synthesis | Development of novel and efficient synthetic routes, including photochemical methods. psu.eduscientific.net | Friedel-Crafts acylation, Photochemical reactions, Column chromatography. psu.eduontosight.ai |
| Energetic Characterization | Determination of thermochemical properties like enthalpy of combustion and sublimation. researchgate.net | Static-bomb combustion calorimetry, High-temperature Calvet microcalorimetry, Differential scanning calorimetry. researchgate.net |
| Intermediate for Synthesis | Used as a precursor for more complex organic molecules and pharmaceuticals. | Oxidation, Reduction, Nucleophilic substitution reactions. |
| Spectroscopic Analysis | Elucidation of molecular structure and conformation. researchgate.netacs.org | Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass spectrometry. psu.eduresearchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-methyl-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-7-2-3-8-4-5-10(11)9(8)6-7/h2-3,6H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBOXRDYLMJMQBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCC2=O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00383542 | |
| Record name | 6-Methyl-1-indanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24623-20-9 | |
| Record name | 6-Methyl-1-indanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024623209 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Methyl-1-indanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Methyl-1-indanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 6-METHYL-1-INDANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P9NAN3OV6A | |
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Synthetic Methodologies for 6 Methyl 1 Indanone
Historical Context and Evolution of Indanone Synthesis
The exploration of synthetic routes to 1-indanone (B140024) and its derivatives dates back to the 1920s. beilstein-journals.org One of the earliest documented syntheses of an unsubstituted 1-indanone was reported in 1927, involving the reaction of phenylpropionic acid chloride with aluminum chloride. beilstein-journals.org Reports on the synthesis of substituted indanones, such as 3-methyl-1-indanone (B1362706) from benzene (B151609) and crotonic acid using an aluminum chloride catalyst, appeared in the early 1940s. psu.edu
Historically, these syntheses predominantly relied on strong Lewis acids and often required high-temperature conditions. psu.edu The classical methods, while foundational, presented challenges related to harsh reaction conditions and the use of stoichiometric amounts of acid catalysts. psu.eduorgsyn.org Over the decades, significant advancements have led to the development of more refined and efficient protocols. This evolution includes the introduction of alternative catalysts like polyphosphoric acid, sulfuric acid, and niobium pentachloride (NbCl₅) to facilitate intramolecular cyclizations under milder conditions. beilstein-journals.orgresearchgate.net More recently, photochemical methods have emerged as a swift, high-yield, and environmentally conscious alternative, characterized by mild reaction conditions and simplified product separation. psu.eduscientific.net
Friedel-Crafts Acylation Approaches to 6-Methyl-1-indanone and Substituted Indanones
The Friedel-Crafts acylation remains a cornerstone for the synthesis of aromatic ketones, including the indanone scaffold. sigmaaldrich.com This reaction, in both its traditional and intramolecular variants, is a principal method for constructing the fused ring system of this compound and its analogs.
| Reactant 1 | Reactant 2 | Catalyst | Product | Yield | Reference |
| m-Methylbenzoyl chloride | Propylene (B89431) | Aluminum trichloride | 2,6-Dimethyl-1-indanone | 81% | google.com |
| m-Methylbenzoyl chloride | Propylene | Aluminum trichloride | 2,6-Dimethyl-1-indanone | 80% | google.com |
This interactive table summarizes the yields obtained from a traditional two-step Friedel-Crafts synthesis.
Intramolecular Friedel-Crafts acylation is a widely employed and direct method for synthesizing 1-indanones. This reaction typically involves the cyclization of 3-arylpropanoic acids or their derivatives, such as acid chlorides. beilstein-journals.orgresearchgate.net The choice of catalyst is crucial and has been the subject of extensive research to improve yields and moderate reaction conditions. While traditional catalysts like polyphosphoric and sulfuric acids are effective, modern alternatives offer significant advantages. beilstein-journals.org
Niobium pentachloride (NbCl₅), for instance, serves as both a reagent to convert carboxylic acids into acyl chlorides in situ and as a catalyst for the subsequent Friedel-Crafts cyclization at room temperature. researchgate.net Similarly, lanthanide triflates, such as terbium triflate (Tb(OTf)₃), have proven effective in catalyzing the dehydrative cyclization of 3-arylpropionic acids, even for substrates deactivated by halogen atoms. capes.gov.br Another innovative approach utilizes benzyl (B1604629) Meldrum's acid derivatives as precursors, which undergo intramolecular Friedel-Crafts acylation catalyzed by scandium triflate (Sc(OTf)₃) under mild conditions to produce polysubstituted 1-indanones. acs.org Research has also shown that the presence of a substituent at the 2-position of the indenone precursor can significantly improve the yield of the cyclized product. cdnsciencepub.com
| Precursor | Catalyst | Product | Yield | Reference |
| 3-Phenylpropanoic acid | NbCl₅ | 1-Indanone | 94% | researchgate.net |
| 3-(4-Methylphenyl)propanoic acid | NbCl₅ | This compound | 96% | researchgate.net |
| 3-(4-Methoxyphenyl)propanoic acid | NbCl₅ | 6-Methoxy-1-indanone | 95% | researchgate.net |
| 3-(4-Chlorophenyl)propanoic acid | Tb(OTf)₃ | 6-Chloro-1-indanone | 81% | capes.gov.br |
| 3-(p-Tolyl)propanoic acid | Tb(OTf)₃ | This compound | 74% | capes.gov.br |
This interactive table presents a comparison of different catalytic systems for the intramolecular Friedel-Crafts synthesis of substituted 1-indanones.
Photochemical Synthesis of this compound
Photochemical reactions offer a modern and efficient pathway for synthesizing substituted indanones, including this compound. These methods are often characterized by mild conditions, rapid reaction times, high efficiency, and alignment with the principles of green chemistry. psu.eduscientific.net
Following the intramolecular hydrogen transfer, the resulting high-energy ester enolates itself. psu.edu This enolization leads to the formation of cis-trans isomers, where only the "trans" configuration is sterically favorable for the subsequent intramolecular cyclization that forms the indanone ring. psu.edu The cyclization proceeds with the elimination of benzoic acid, which can then re-enter the reaction cycle. psu.edu
Studies have shown that the irradiation of esters containing a photoremovable 2,5-dimethylphenacyl group can produce this compound as a byproduct with yields of 5–15% in solvents like benzene or cyclohexane. nih.govresearchgate.net The yield and product distribution can be influenced by the solvent; for instance, conducting the irradiation in methanol (B129727) can lead to the formation of this compound alongside other products. nih.govresearchgate.net The key mechanistic step in these transformations is the efficient photoenolization of the starting material upon irradiation. researchgate.net
| Precursor Type | Solvent | Product(s) | Yield of this compound | Reference |
| 2,5-Dimethylphenacyl ester | Benzene/Cyclohexane | Free carboxylic acid + this compound | 5-15% | nih.gov, researchgate.net |
| 2,5-Dimethylphenacyl ester | Methanol | This compound + 2-(Methoxymethyl)-5-methylacetophenone + Free carboxylic acid | Not specified | nih.gov, researchgate.net |
| α-Chloro-2,5-dimethylacetophenone + Benzoic acid | Not specified | This compound | 83.8% (total yield) | psu.edu |
This interactive table illustrates the outcomes of photochemical syntheses of this compound under different conditions.
Green Chemistry Principles in Photochemical Routes
Photochemical synthesis of this compound aligns with several green chemistry principles, offering a more environmentally benign alternative to traditional methods that often require harsh conditions and strong Lewis acids. psu.edupreprints.org These photochemical routes are characterized by mild reaction conditions, rapid reaction times, and simplified product separation and purification. psu.eduscientific.net The use of photons as traceless reagents is a key advantage, minimizing waste. tue.nl
A notable photochemical method involves the intramolecular hydrogen transfer and enolization of specific precursors under UV irradiation. psu.eduscientific.net This approach is lauded for its high efficiency and the ease with which the final product can be isolated. psu.eduscientific.net The process can be designed to maximize the use of raw materials and shorten separation steps, further enhancing its green credentials. psu.edu For instance, a method utilizing the photoinduced intermolecular hydrogen transfer has been proposed to improve the synthesis of this compound, aiming for a process suitable for large-scale production. psu.edu Additionally, photocatalytic methods using visible light have emerged as a powerful and sustainable tool for activating small molecules, offering another avenue for green synthesis. tue.nlacs.org
Formation as a Photolytic Product from Phenacyl Esters
This compound is a known photoproduct formed during the irradiation of 2,5-dimethylphenacyl (DMP) esters. researchgate.netacs.orgchemicalbook.comsigmaaldrich.com This reaction is significant as the DMP moiety is employed as a photoremovable protecting group for carboxylic acids. researchgate.netacs.org
Upon irradiation in nonpolar solvents like benzene or cyclohexane, DMP esters yield the free carboxylic acid in high yields (85–95%), with this compound being formed as a byproduct in yields of 5–15%. researchgate.netnih.gov In a nucleophilic solvent such as methanol, the product distribution changes, and in addition to this compound and the free carboxylic acid, 2-(methoxymethyl)-5-methylacetophenone is also formed. researchgate.netnih.govcmu.edu
The mechanism of this photoreaction is initiated by an efficient photoenolization process. researchgate.netacs.org Laser flash photolysis studies have identified transient intermediates, including a triplet-state photoenol and two ground-state photoenols (Z and E isomers). researchgate.netacs.org The release of the carboxylic acid predominantly occurs from the longer-lived E isomer. researchgate.netacs.org The formation of this compound occurs via the cyclization of a xylylenol intermediate. researchgate.net
Table 1: Photolysis of 2,5-Dimethylphenacyl (DMP) Esters
| Solvent | Major Products | Minor Product | Yield of this compound |
|---|---|---|---|
| Benzene/Cyclohexane | Free Carboxylic Acid | This compound | 5-15% researchgate.netnih.gov |
Other Synthetic Pathways Leading to this compound Derivatives
Beyond photochemical routes, several other synthetic methodologies can lead to this compound and its derivatives.
Intramolecular Friedel-Crafts Acylation: This is a classical and widely used method for constructing the indanone core. acs.orgevitachem.com It typically involves the cyclization of substituted phenylpropionic acids or their corresponding acid chlorides using a Lewis acid catalyst like aluminum chloride. evitachem.comrsc.org The regioselectivity of this reaction can be influenced by the choice of catalyst and reaction conditions. For instance, the use of polyphosphoric acid (PPA) with varying concentrations of P₂O₅ can direct the cyclization to produce different regioisomers of methyl-substituted indanones. d-nb.info The use of Meldrum's acid derivatives in intramolecular Friedel-Crafts acylation, catalyzed by metal triflates, offers a versatile route to various 1-indanone derivatives with yields ranging from 13% to 86%.
Nazarov Cyclization: This reaction involves the acid-catalyzed electrocyclic ring closure of divinyl ketones (chalcones) to form cyclopentenones, which can then be converted to indanones. preprints.orgnih.gov This method has been employed for the synthesis of various substituted indanones. nih.govacs.org
Transition Metal-Catalyzed Cyclizations: Rhodium-catalyzed asymmetric cyclization of chalcone (B49325) derivatives and palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides are modern methods for synthesizing substituted indanones. nih.govorganic-chemistry.org Iridium-catalyzed annulation of benzoic acids and α,β-unsaturated ketones also provides a modular route to 3-substituted indanones. acs.org
From Other Precursors: this compound can also be synthesized from m-methyl benzoyl chloride and propylene via a Friedel-Crafts acylation followed by an alkylation reaction. google.com Another approach involves the cyclization of 3-arylpropionic acids catalyzed by various Lewis acids.
Optimization Strategies for Yield and Reaction Efficiency in this compound Synthesis
Optimizing the synthesis of this compound involves careful consideration of reaction parameters to maximize yield and efficiency while minimizing byproducts.
In photochemical synthesis , the intensity of the UV irradiation and the reaction time are critical factors. psu.eduscientific.net Increasing the irradiation intensity can significantly enhance the yield of the desired photoreleasable reaction. psu.edu The choice of solvent also plays a crucial role; nonpolar solvents favor the formation of this compound from phenacyl esters, while nucleophilic solvents lead to competing reactions. researchgate.netacs.org
For Friedel-Crafts reactions , the choice and amount of catalyst are paramount. The use of superacids like triflic acid can lead to complete conversion in shorter reaction times, especially when combined with microwave irradiation. mdpi.com However, the amount of catalyst must be optimized, as lower amounts can result in the formation of numerous byproducts. mdpi.com Temperature is another key variable; while higher temperatures can accelerate cyclization, they may also promote side reactions. The purity of the starting materials is also essential for efficient cyclization.
In transition metal-catalyzed reactions , the selection of the metal catalyst, ligands, and co-catalysts is crucial for achieving high yields and stereoselectivity. nih.govnih.gov For example, in a ruthenium-catalyzed synthesis of indanones, lowering the amount of the silver cocatalyst proved effective, and the choice of the counterion on the silver salt also influenced the reaction outcome. nih.gov
The use of continuous-flow technology presents a significant optimization strategy, particularly for photochemical reactions. tue.nl Microreactors offer precise control over reaction parameters such as irradiation time and temperature, leading to higher selectivity and reduced byproduct formation compared to batch processes. tue.nl This technology has been successfully applied to the oxidation of indane to 1-indanone, demonstrating its potential for improving the efficiency of such syntheses. tue.nl
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2,5-Dimethylphenacyl (DMP) esters |
| 2-(Methoxymethyl)-5-methylacetophenone |
| Phenylpropionic acids |
| Phenylpropionic acid chlorides |
| Aluminum chloride |
| Polyphosphoric acid (PPA) |
| Meldrum's acid |
| Metal triflates |
| Chalcones |
| Triflic acid |
| m-Methyl benzoyl chloride |
| Propylene |
Mechanistic and Kinetic Studies of 6 Methyl 1 Indanone Reactions
Reaction Mechanisms Governing 6-Methyl-1-indanone Formation
The synthesis of this compound can be achieved through various methods, with photochemical pathways offering a notable route characterized by mild conditions and high efficiency. psu.edu Traditional methods often rely on Friedel-Crafts reactions, which may require harsh conditions. psu.edu
The photochemical formation of this compound is a well-studied process, particularly from precursors such as 2,5-dimethylphenacyl (DMP) esters or α-chloro-2′,5′-dimethylacetophenone. psu.eduresearchgate.netchemicalbook.com The reaction is initiated by the absorption of UV light, leading to a cascade of events involving distinct intermediates. psu.edu
The proposed mechanism proceeds through the following key steps:
Excitation : The precursor molecule, such as an ester of α-chloro-2,5-dimethylacetophenone, absorbs UV light, promoting it from its ground state to a singlet excited state (S1). psu.edu
Intersystem Crossing (ISC) : The molecule then undergoes intersystem crossing to form a more stable triplet excited state (T1). psu.edu Laser flash photolysis experiments have identified a triplet state with a lifetime of 270 ns in methanol (B129727); however, product formation originates from a much shorter-lived triplet state (τ ≤ 1 ns). researchgate.net
Intramolecular Hydrogen Abstraction : The key step is an intramolecular 1,5-hydrogen transfer, where the excited carbonyl group abstracts a hydrogen atom from the ortho-methyl group. psu.eduresearchgate.net This process, known as photoenolization, is highly efficient. researchgate.netresearchgate.net
Formation of Photoenol Intermediates : This hydrogen transfer results in the formation of short-lived ground-state dienol (photoenol) intermediates. psu.eduresearchgate.net These exist as two geometric isomers, the (E)-enol and the (Z)-enol. researchgate.net
Cyclization and Elimination : The (E)-enol isomer is configured favorably for intramolecular cyclization. psu.eduresearchgate.net This cyclization, followed by the elimination of a leaving group (e.g., a carboxylic acid from a DMP ester or HCl from α-chloro-2′,5′-dimethylacetophenone), yields the final product, this compound. psu.eduresearchgate.netresearchgate.net
The photoreaction of DMP esters produces a free carboxylic acid alongside this compound. researchgate.netnih.gov In nonpolar solvents like benzene (B151609), the quantum yields for this photorelease are approximately 0.2, while in methanol, the yield is lower at around 0.1. researchgate.net
The kinetics of the formation of this compound are intrinsically linked to the lifetimes of the photoenol intermediates. Only the (E)-enol isomer proceeds to form the indanone. psu.eduresearchgate.net Laser flash photolysis studies have determined the lifetime of this crucial intermediate.
In methanol , the (E)-enol has a lifetime of about 2 milliseconds. researchgate.net
In benzene , its lifetime is significantly longer, lasting approximately 0.5 seconds. researchgate.net
The reaction demonstrates high selectivity, leading to this compound in significant chemical yields. researchgate.net When 2,5-dimethylphenacyl esters are irradiated in nonpolar solvents, this compound is a byproduct formed in 5–15% yields. nih.gov In nucleophilic solvents like methanol, other coproducts such as 2-(methoxymethyl)-5-methylacetophenone can also be formed. researchgate.netnih.gov The choice of solvent and precursor plays a critical role in directing the reaction pathway and influencing the final product distribution. researchgate.netnih.gov
Energetic Characterization and Thermochemical Investigations of this compound
The thermodynamic properties of this compound have been precisely determined through a combination of experimental calorimetric techniques and computational studies. researchgate.netmdpi.com These investigations provide fundamental data on the compound's stability.
The standard molar enthalpy of combustion (ΔcHm°) for crystalline this compound was determined using static-bomb combustion calorimetry. researchgate.netresearchgate.net This technique measures the energy released when the compound is completely burned in oxygen. This experimental value is crucial for deriving the standard molar enthalpy of formation. researchgate.net An energetic study of several indanone derivatives, including this compound, utilized this method to obtain the foundational thermochemical data. researchgate.netorcid.org
The standard molar enthalpy of sublimation (ΔgcrHm°) is the energy required to transform one mole of the substance from a solid to a gaseous state. For this compound, this value was experimentally determined using high-temperature Calvet microcalorimetry. researchgate.netmdpi.com This technique measures the heat flow associated with the phase transition, providing a direct measurement of the sublimation enthalpy. researchgate.net
By combining the experimentally determined standard molar enthalpies of combustion and sublimation, the standard molar enthalpy of formation in the gas phase (ΔfHm°(g)) for this compound was derived. researchgate.net This value represents the enthalpy change when one mole of the compound is formed from its constituent elements in their standard states.
High-level ab initio calculations, specifically using the G3(MP2)//B3LYP level of theory, have also been employed to compute this value. researchgate.netmdpi.com The computationally derived values show good agreement with the experimental data, validating the accuracy of both methods. mdpi.comresearchgate.net The presence of the methyl group contributes an enthalpic increment of approximately -35 kJ·mol⁻¹ to the indanone structure. researchgate.netmdpi.com
The following table summarizes the reported thermochemical data for this compound at T = 298.15 K.
| Thermochemical Property | Method | Value (kJ·mol⁻¹) | Reference |
| Gas-Phase Standard Molar Enthalpy of Formation (ΔfHm°(g)) | Derived from Experiment | -95.1 ± 2.8 | nist.gov |
| Gas-Phase Standard Molar Enthalpy of Formation (ΔfHm°(g)) | G3(MP2)//B3LYP Calculation | -93.0 | nih.gov |
Analysis of Enthalpies of Fusion and Phase Transitions
The thermal behavior and phase transitions of this compound have been characterized through differential scanning calorimetry (DSC). researchgate.net These studies provide crucial data on the energetics of the solid-to-liquid phase transition. The temperature of fusion (Tfus) and the molar enthalpy of fusion (ΔlcrH°m) are key thermodynamic properties that define the melting process of the crystalline solid.
Energetic studies determined the temperature and enthalpy of fusion for this compound. researchgate.net The experimental value for the enthalpy of fusion was obtained using differential scanning calorimetry, a technique that measures the heat flow associated with thermal transitions in a material. researchgate.netresearchgate.net
Below is a data table summarizing the experimental values for the phase transition of this compound.
| Property | Value | Method |
| Temperature of Fusion (Tfus) | 334.6 ± 0.7 K | Differential Scanning Calorimetry (DSC) |
| Molar Enthalpy of Fusion (ΔlcrH°m) | 18.5 ± 0.3 kJ·mol⁻¹ | Differential Scanning Calorimetry (DSC) |
| Data sourced from calorimetric studies on indanone derivatives. researchgate.net |
Conformational Analysis of this compound
Computational studies utilizing the G3(MP2)//B3LYP level of theory have been employed to investigate the molecular structure and conformational possibilities of this compound. researchgate.net This high-level ab initio calculation method is used to determine the most stable geometric arrangements of the atoms in the molecule. researchgate.netresearchgate.net
The conformational analysis for this compound revealed that the five-membered ring of the indanone scaffold is not planar. The puckering of this ring leads to different spatial orientations of the atoms. However, for this compound, computational models indicate the existence of a single stable conformation in the gaseous phase. mdpi.com This is in contrast to other substituted indanones, such as 6-methoxy-1-indanone, which exhibit multiple stable conformers due to the rotational freedom of the methoxy (B1213986) group. researchgate.net The presence of a single stable conformer for this compound simplifies its structural analysis.
Structure-Energy Relationships and Reactivity Assessment of the this compound System
The relationship between the structure of this compound and its energetic properties provides insight into its chemical reactivity. The thermodynamic stability of the molecule is a key factor in predicting its behavior in chemical reactions. Experimental techniques like static-bomb combustion calorimetry and high-temperature Calvet microcalorimetry, combined with computational studies, have been used to determine the enthalpies of combustion and sublimation, which in turn are used to derive the gas-phase standard molar enthalpy of formation (ΔfH°m(g)). researchgate.netresearchgate.net
Energetic studies show that the presence of a methyl group contributes to a decrease in the gas-phase enthalpy of formation by approximately 35 kJ·mol⁻¹. researchgate.netresearchgate.net This stabilizing effect is a critical aspect of its structure-energy relationship.
The following table presents the experimental and computationally derived gas-phase enthalpies of formation for 1-indanone (B140024) and this compound.
| Compound | Experimental ΔfH°m(g) (kJ·mol⁻¹) | Computational ΔfH°m(g) (kJ·mol⁻¹) |
| 1-Indanone | -64.0 ± 3.8 acs.org | -64.4 ± 4.2 mdpi.com |
| This compound | -99.4 ± 4.5 researchgate.net | -99.7 ± 4.2 researchgate.net |
| Data derived from calorimetric and G3(MP2)//B3LYP computational studies. |
The energetic effect of methyl substitution on the 1-indanone core can be better understood by comparing it with similar substitutions on other cyclic and aromatic systems. The enthalpic increment, which is the change in enthalpy of formation resulting from the substitution of a hydrogen atom with a methyl group, provides a measure of the group's energetic contribution. mdpi.com
Studies have compared the enthalpic increment for the methyl group in 1-indanone with that in cyclopentanone (B42830). mdpi.comresearchgate.net This comparison helps to distinguish the electronic effects within the fused aromatic-alicyclic structure of indanone from those in a simple alicyclic ketone. The results indicate that the energetic effect of the methyl group is largely independent of the surrounding chemical environment in these cyclic systems. mdpi.com For instance, the enthalpic increment for adding a methyl group at position 3 of 1-indanone is -28.9 ± 5.2 kJ·mol⁻¹, which is very close to the value for the same substitution in cyclopentanone (-27.8 ± 1.8 kJ·mol⁻¹). mdpi.com
The table below provides a comparative view of the enthalpic increments associated with methyl group substitution across different molecular scaffolds.
| Parent Molecule | Substituted Position | Enthalpic Increment (kJ·mol⁻¹) |
| 1-Indanone | 2 | -41.4 ± 5.4 mdpi.com |
| 1-Indanone | 3 | -28.9 ± 5.2 mdpi.com |
| Cyclopentanone | 2 | -32.4 ± 2.4 mdpi.com |
| Cyclopentanone | 3 | -27.8 ± 1.8 mdpi.com |
| Values are based on experimental and G3(MP2)//B3LYP computational data. mdpi.com |
Computational and Theoretical Investigations of 6 Methyl 1 Indanone
Quantum Chemical Calculations for Structural and Electronic Properties
Quantum chemical calculations are fundamental to establishing the electronic structure and geometry of 6-methyl-1-indanone. These theoretical approaches allow for a detailed analysis of bond lengths, angles, and electronic distribution, which are essential for understanding the molecule's stability and reactivity.
High-level ab initio methods, such as the Gaussian-3 (G3) composite theories, are employed to achieve high accuracy in energetic predictions. The G3(MP2)//B3LYP method, a variation of G3 theory, has been successfully used to study indanone derivatives. mdpi.com This composite method calculates geometries and zero-point vibrational energies using the B3LYP/6-31G(d) level of theory, followed by a series of single-point energy calculations at higher levels of theory to refine the total energy. mdpi.commdpi.com This approach has proven reliable for calculating gas-phase standard molar enthalpies of formation for polycyclic compounds like this compound. mdpi.comresearchgate.net Researchers have used this methodology to determine the energetic effects of substituents on the indanone core, providing valuable thermochemical data that aligns well with experimental results. mdpi.comresearchgate.net
Density Functional Theory (DFT) is a widely used computational method for investigating the properties of indanone derivatives due to its balance of accuracy and computational cost. researchgate.net DFT calculations, particularly using functionals like B3LYP with basis sets such as 6-31G(d), are utilized for geometry optimization, which is the first step in more complex calculations like the G3(MP2)//B3LYP composite method. mdpi.comresearchgate.net Beyond geometry, DFT is applied to predict a range of properties. For instance, it can be used to simulate vibrational spectra (IR) and NMR chemical shifts, providing theoretical data that can be compared with experimental findings. researchgate.netvulcanchem.com Furthermore, DFT calculations are instrumental in analyzing frontier molecular orbitals (HOMO-LUMO) and electrostatic potential surfaces, which offer insights into the molecule's reactivity and potential sites for nucleophilic or electrophilic attack. researchgate.net
Molecular Modeling and Simulation of this compound and its Derivatives
Molecular modeling and simulation extend theoretical investigations from single molecules to their behavior in various environments and their dynamic properties. These techniques are crucial for understanding conformational preferences and predicting macroscopic properties from molecular-level data.
For flexible molecules, identifying the most stable conformation is critical. Computational conformational analysis is used to explore the potential energy surface of a molecule and identify its low-energy isomers. For this compound, the five-membered ring fused to the benzene (B151609) ring has limited flexibility. However, for substituted indanones, different orientations of the substituent groups can lead to multiple stable conformers. researchgate.net DFT methods, such as B3LYP/6-31G(d), are commonly used to perform conformational analyses to locate the most energetically stable conformers. mdpi.comresearchgate.net For related hydroxy-indanones, this type of analysis has revealed the existence of multiple stable conformers, with their relative populations in the gas phase calculated using their relative Gibbs energies. mdpi.com This information is vital for accurate theoretical predictions, as the final calculated properties should be a Boltzmann-weighted average of the properties of all significant conformers. mdpi.com
Computational chemistry offers a robust alternative to experimental methods for determining thermochemical properties like enthalpies of formation. High-level ab initio methods, specifically G3(MP2)//B3LYP, have been systematically used to calculate the gas-phase standard molar enthalpies of formation (ΔfH°m(g)) for a series of methyl- and methoxy-substituted indanones. mdpi.comresearchgate.net These theoretical calculations are often performed using isodesmic reactions, which help to minimize errors by ensuring a cancellation of systematic errors in the calculation. mdpi.com
The energetic effect of adding a methyl group to the 1-indanone (B140024) core has been quantified through these studies. The presence of a methyl group results in a decrease in the gas-phase enthalpy of formation by approximately 35 kJ·mol⁻¹. mdpi.comresearchgate.net The strong agreement between the computationally derived values and those obtained through experimental calorimetry underscores the predictive power of these theoretical methods. mdpi.comresearchgate.net
Table 1: Comparison of Experimental and Computed Gas-Phase Enthalpies of Formation (ΔfH°m(g)) for Indanone Derivatives at 298.15 K
| Compound | Experimental ΔfH°m(g) (kJ·mol⁻¹) | Computed G3(MP2)//B3LYP ΔfH°m(g) (kJ·mol⁻¹) |
| 2-Methyl-1-indanone | -59.3 ± 4.7 | -94.4 ± 4.2 |
| 3-Methyl-1-indanone (B1362706) | -81.2 ± 4.7 | -94.3 ± 4.2 |
| 4-Methoxy-1-indanone | -217.8 ± 3.8 | -219.1 ± 3.3 |
| 5-Methoxy-1-indanone | -219.4 ± 3.9 | -220.3 ± 3.3 |
| Data sourced from MDPI Appl. Sci. 2023, 13, 10262. mdpi.com |
Computational Insights into Reaction Mechanisms and Pathways for this compound
Computational studies are invaluable for mapping out the intricate details of chemical reaction mechanisms, including the identification of transition states and intermediates that are often difficult to observe experimentally. DFT calculations have been employed to explore the reaction pathways of indanones in complex chemical transformations.
One such study investigated the rhodium-catalyzed intermolecular [5+2] cycloaddition between 1-indanones and internal alkynes. nih.gov Using DFT (specifically, ωB97X-V/def2-TZVPP/SMD(THF)//B3LYP-D3(BJ)/SDD-6–31G(d)), researchers were able to model the entire reaction energy profile. nih.gov The calculations revealed that the initial C-C activation step is facile, with a low activation barrier of 8.9 kcal/mol. nih.gov The study also compared the reactivity of 1-indanone with that of a simple cyclopentanone (B42830), showing that the subsequent alkyne coordination and insertion steps are significantly more favorable for the indanone substrate. The activation energy for the 2π-insertion step in cyclopentanone was calculated to be much higher (44.7 kcal/mol) than for 1-indanone, explaining the observed substrate specificity. nih.gov These computational insights provided crucial information about the reaction mechanism and the important role of non-covalent interactions in the transformation. nih.gov
Molecular Docking Studies in the Context of Indanone Derivatives
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and medicinal chemistry for understanding the interaction between a ligand and its target protein at the molecular level. In the context of indanone derivatives, molecular docking studies have been pivotal in elucidating their binding modes to various biological targets, thereby providing a rational basis for their observed biological activities and guiding the design of new, more potent compounds.
Research has extensively utilized molecular docking to investigate how the indanone scaffold and its various substituents interact with the active sites of enzymes implicated in several diseases. These studies help in understanding the structure-activity relationships (SAR) by correlating the binding affinity and interaction patterns with the biological efficacy of the derivatives.
A significant area of focus for molecular docking studies of indanone derivatives has been in the field of neurodegenerative diseases, particularly Alzheimer's disease. nih.govnih.govbohrium.com Many indanone-based compounds have been designed as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). nih.gov Molecular docking simulations have been performed to understand the binding interactions of these derivatives within the active site of AChE (PDB: 4EY7) and BChE. nih.govbohrium.com For instance, studies on indanone-aminopropoxy benzylidene derivatives revealed that the most potent AChE inhibitor from that series interacts with the enzyme in a manner very similar to the approved drug donepezil. nih.gov Similarly, indanone-benzimidazole hybrids have been docked against both AChE and amyloid-beta (Aβ) pentamers (PDB: 2BEG), showing good affinity for both targets, which was further confirmed by molecular dynamics simulations. bohrium.comresearchgate.net
The binding modes of 2-substituted 1-indanone derivatives as AChE inhibitors have been explored using GOLD-docking conformations. nih.gov These studies, combined with 3D-QSAR models, have provided insights into how substitutions on the indanone ring influence binding affinity. nih.gov The contour maps from these models suggested that replacing a small protonated nitrogen moiety with a bulkier, more hydrophobic group with a high partial positive charge could enhance binding affinity. nih.gov
Beyond Alzheimer's disease, molecular docking has been applied to study indanone derivatives as inhibitors of other enzymes. For example, 2-heteroarylidene-1-indanone derivatives have been investigated as inhibitors of monoamine oxidase-B (MAO-B) (PDB: 2V5Z), an enzyme implicated in Parkinson's disease. mdpi.com These docking studies showed that the 1-indanone moiety binds within the substrate cavity of MAO-B, with van der Waals forces being the primary mode of interaction. mdpi.com In another application, molecular docking was used to investigate 4-amido-2',4'-dihydroxyindanone derivatives as inhibitors of human tyrosinase (hsTYR), an enzyme involved in melanin (B1238610) production. nih.gov The results suggested a plausible interaction pattern, including hydrogen bonding with Glu203 in the enzyme's active site. nih.gov Furthermore, the potential of 2-benzylidine-1-indanone derivatives as anticancer agents has been evaluated through molecular docking against the melanoma cell line's target protein (PDB: 1HJD). dergipark.org.tr
The following table summarizes the findings from various molecular docking studies on indanone derivatives, highlighting the target protein, the specific derivative or class, and the key interactions observed.
| Indanone Derivative Class | Target Protein (PDB ID) | Key Findings from Molecular Docking | Reference |
| Indanone-aminopropoxy benzylidenes | Acetylcholinesterase (AChE) | The most potent inhibitor (compound 5c) showed interactions similar to donepezil. | nih.gov |
| Donepezil-inspired dimethoxyindanone (B14499123) derivatives | Acetylcholinesterase (AChE) | The enzyme-ligand complex was stable, suggesting effective blockage of acetylcholine hydrolysis. | nih.gov |
| Indanone-Benzimidazole hybrids | Acetylcholinesterase (AChE) (4EY7) & Aβ pentamer (2BEG) | The ligands exhibited commendable affinity towards both targets, and molecular dynamics simulations affirmed the stability of the complexes. | bohrium.comresearchgate.net |
| 2-Substituted 1-indanone derivatives | Acetylcholinesterase (AChE) | Binding affinity could be enhanced by replacing a small protonated nitrogen with a more hydrophobic and bulky group. | nih.gov |
| Indanone-based Mannich bases | Acetylcholinesterase (AChE) & Carbonic Anhydrases (hCA I, hCA II) | Compound 9 showed a strong binding affinity to AChE (-12.3 kcal/mol), while compound 11 displayed enhanced selectivity for hCAII. | nih.gov |
| 2-Benzylidene-1-indanone derivatives | Monoamine Oxidase-B (MAO-B) (2V5Z) | The 1-indanone moiety binds in the substrate cavity, primarily through van der Waals forces. | mdpi.com |
| 4-Amido-2',4'-dihydroxyindanone derivatives | Human Tyrosinase (hsTYR) | Plausible interaction pattern involving hydrogen bonding with Glu203 in the active site. | nih.gov |
| 2-Benzylidine-1-indanone derivatives | Melanoma target protein (1HJD) | The binding energies obtained from docking were compatible with the activity ranking from quantum chemical parameters. | dergipark.org.tr |
These computational investigations underscore the versatility of the indanone scaffold in medicinal chemistry. By providing a detailed picture of the molecular interactions, docking studies play a crucial role in the structure-based design of novel and effective indanone derivatives for a range of therapeutic applications.
Spectroscopic Characterization and Analytical Techniques in 6 Methyl 1 Indanone Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of 6-Methyl-1-indanone. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.
In ¹H NMR spectroscopy, the aromatic protons of the this compound ring system typically appear as a set of multiplets in the downfield region of the spectrum. The methyl group protons, attached to the benzene (B151609) ring, characteristically present as a singlet. The two methylene (B1212753) groups of the five-membered ring give rise to distinct signals, often appearing as triplets, due to coupling with their neighboring protons. researchgate.net
¹³C NMR spectroscopy complements the ¹H NMR data by providing a count of the unique carbon atoms and their chemical shifts, which are indicative of their bonding environment. The carbonyl carbon (C=O) of the indanone structure is readily identifiable by its characteristic downfield chemical shift, typically in the range of δ 205–210 ppm. The carbon atom of the methyl group resonates at a much higher field, generally between δ 20–25 ppm. The remaining aromatic and aliphatic carbons produce a series of signals that can be assigned to their specific positions within the molecular framework. rsc.org
Table 1: Representative NMR Data for Indanone Derivatives
| Nucleus | Chemical Shift (δ) Range (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~2.3–2.5 | Singlet | Ar-CH₃ |
| ¹H | Multiplets | Aromatic Protons | |
| ¹H | Triplets | -CH₂-CH₂- | |
| ¹³C | ~205–210 | Singlet | C=O |
| ¹³C | ~20–25 | Singlet | Ar-CH₃ |
| ¹³C | Varies | Singlets | Aromatic & Aliphatic Carbons |
Note: Specific chemical shifts can vary depending on the solvent and the specific isomeric form of the indanone.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to probe the vibrational modes of this compound, thereby confirming the presence of its key functional groups.
IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites its vibrational modes. A prominent and diagnostically significant feature in the IR spectrum of this compound is the strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) group. This peak is typically observed in the region of 1680–1720 cm⁻¹. The absence of a broad absorption band in the 3200–3600 cm⁻¹ region confirms the lack of hydroxyl (-OH) groups. Additional bands in the spectrum correspond to C-H stretching and bending vibrations of the methyl and methylene groups, as well as aromatic C-C stretching vibrations. cdnsciencepub.com
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides further insights into the molecular vibrations. The FT-Raman spectrum of this compound, often recorded using a Bruker MultiRAM spectrometer, offers a detailed fingerprint of the molecule. nih.gov This technique is particularly sensitive to non-polar bonds and can provide complementary information to the IR spectrum.
Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pathway Analysis
Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight of this compound and for studying its fragmentation patterns, which can provide valuable structural information. The molecular formula of this compound is C₁₀H₁₀O, corresponding to a molecular weight of approximately 146.19 g/mol and an exact mass of 146.073164938 Da. nih.gov
In a typical mass spectrum, the molecular ion peak (M⁺) is observed, confirming the molecular weight of the compound. The fragmentation of this compound under electron ionization (EI) conditions can lead to the formation of characteristic fragment ions. For instance, the loss of a carbon monoxide (CO) group is a common fragmentation pathway for indanone derivatives. Analysis of these fragmentation patterns helps to confirm the identity and structure of the molecule. nih.gov High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further solidifying the elemental composition of the compound. orgsyn.org
Table 2: Predicted Collision Cross Section (CCS) for this compound Adducts
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 147.08045 | 128.4 |
| [M+Na]⁺ | 169.06239 | 141.7 |
| [M+NH₄]⁺ | 164.10699 | 138.8 |
| [M+K]⁺ | 185.03633 | 136.1 |
| [M-H]⁻ | 145.06589 | 131.3 |
| [M+Na-2H]⁻ | 167.04784 | 134.8 |
| [M]⁺ | 146.07262 | 131.2 |
| [M]⁻ | 146.07372 | 131.2 |
Data from PubChemLite, calculated using CCSbase. uni.lu
Chromatographic Methods for Purity Assessment and Reaction Monitoring
Chromatographic techniques are fundamental for assessing the purity of this compound and for monitoring the progress of chemical reactions in which it is a reactant or product.
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique used for the qualitative analysis of this compound. nih.govpreprints.org It is frequently employed to monitor the progress of a reaction by spotting the reaction mixture on a silica (B1680970) gel plate and developing it with an appropriate solvent system, such as a mixture of petroleum ether and ethyl acetate. scielo.brpsu.edu The separated components are then visualized under UV light or by using a staining agent. preprints.orgscielo.bracs.org The retention factor (Rf) value obtained is characteristic of the compound in a given solvent system and can be used for identification purposes. acs.org
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful technique for the separation and quantitative analysis of volatile compounds like this compound. cymitquimica.comtcichemicals.com In GC, the sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase. google.com The purity of this compound is often specified as >98.0% (GC), indicating a high level of purity as determined by this method. cymitquimica.comtcichemicals.com GC is also invaluable for determining the ratio of regioisomers in a mixture, a common challenge in the synthesis of substituted indanones. google.com When coupled with a mass spectrometer (GC-MS), it provides a definitive method for the identification and quantification of this compound and any impurities present. nih.govresearchgate.net
Table 3: List of Compounds
| Compound Name |
|---|
| This compound |
| Carbon monoxide |
| Petroleum ether |
Applications of 6 Methyl 1 Indanone As a Synthetic Intermediate
Role in Pharmaceutical Synthesis and Drug Development
The indanone skeleton is a recurring structural unit in many bioactive molecules and natural products, making 6-Methyl-1-indanone a valuable intermediate in drug discovery and development. psu.edunih.gov Its versatility allows for the synthesis of a wide range of pharmaceutical agents. ontosight.aichemimpex.com
Indanone derivatives have demonstrated a broad spectrum of biological activities, including analgesic and anti-inflammatory properties. researchgate.net The core structure of this compound is utilized to build more complex molecules that exhibit these therapeutic effects. ontosight.ai Research has shown that modifications to the indanone ring can lead to potent anti-inflammatory compounds. For instance, a series of isoxazole (B147169) fused 1-indanones have been synthesized and shown to possess significant anti-inflammatory and antimicrobial activity. researchgate.net Similarly, other indanone derivatives have been evaluated for their ability to reduce inflammation. who.intresearchgate.net
| Compound Class | Therapeutic Target | Relevant Research Finding |
| Isoxazole fused 1-indanones | Inflammation, Microbial Infections | Showed increased anti-inflammatory and antimicrobial activity. researchgate.net |
| Thiazolyl hydrazones of 1-indanone (B140024) | Inflammation, Platelet Aggregation | Exhibited varying degrees of anti-inflammatory action. who.int |
| Indanone-3-acetic acid derivatives | Inflammation, Pain | Known to possess analgesic and anti-inflammatory activity. researchgate.net |
This table showcases various classes of compounds derived from indanone structures and their targeted therapeutic actions based on research findings.
The structural motif of this compound is a key component in the synthesis of molecules targeting neurodegenerative diseases like Alzheimer's. evitachem.com For example, derivatives of 1-indanone are used to create inhibitors of cholinesterases, enzymes implicated in the progression of Alzheimer's disease. nih.gov Some studies have demonstrated that certain indanone derivatives exhibit significant inhibition of these enzymes. The development of multi-target drugs for neurodegenerative disorders has also utilized the indanone framework. google.com
The versatility of the this compound structure extends to its role as a building block for a wide array of other bioactive molecules. psu.edu Its chemical reactivity allows for various modifications, leading to the creation of compounds with potential applications in treating cancer, viral infections, and other conditions. nih.govresearchgate.net The indanone skeleton is found in numerous natural products and pharmaceuticals, highlighting its importance in medicinal chemistry. psu.eduscispace.com
This compound and its related structures, such as 5,6-dimethoxy-1-indanone (B192829), are pivotal in the synthesis of the anti-Alzheimer's drug Donepezil and its analogs. researchgate.netgoogle.comgoogle.com The synthesis of Donepezil often involves the condensation of a substituted 1-indanone with a piperidine (B6355638) derivative. researchgate.netnih.gov Various synthetic routes have been developed to produce Donepezil, with many utilizing a 1-indanone derivative as a key starting material. researchgate.netgoogle.comgoogle.comacs.org
Utilization in Agrochemical Research and Development
Beyond pharmaceuticals, this compound and its derivatives have applications in the agrochemical sector. ontosight.ainih.gov The indanone structure is a precursor for various pesticides, including herbicides. ontosight.aipsu.edu
The chemical properties of this compound make it a suitable starting material for the synthesis of herbicides. ontosight.ainih.gov The development of new and effective herbicides is an ongoing area of research, and the indanone framework provides a versatile scaffold for creating novel herbicidal compounds. researchgate.net
Precursor for Pesticides and Insecticides
The indanone skeleton is a structural unit frequently found in biologically active molecules, including pesticides. psu.edu this compound serves as a precursor for the synthesis of various agrochemicals. ontosight.ai The structural features of indanone derivatives are utilized in the development of effective insecticides designed to manage agricultural pests. rasayanjournal.co.in Research into indanone-based compounds is driven by the goal of creating new, more efficient candidate compounds for pesticide development. google.com The versatility of the indanone structure allows for the introduction of various functional groups to create targeted insecticidal agents. nih.gov
Precursor for Fungicides
In addition to insecticides, the indanone framework is integral to the synthesis of fungicides. nih.gov Derivatives of indanone have been explored for their potential to control plant diseases. For instance, certain pyrazole (B372694) derivatives, which can be combined with indanone structures, have been identified for their potential antifungal properties in controlling plant pathogens. rasayanjournal.co.in The development of new fungicides often involves the use of such versatile chemical intermediates to create compounds with specific activities against fungal organisms. nih.gov
Applications in Advanced Material Science
The utility of this compound extends beyond agrochemicals into the realm of advanced material science. Its derivatives are key components in the synthesis of polymers, dyes, and specialized optical materials. ontosight.ai
Derivatives in Polymer Synthesis
Derivatives of this compound are employed as intermediates in the production of polymers. ontosight.ai The indanone structure can be incorporated into larger polymer chains to impart specific properties to the resulting material. Furthermore, related methoxy-indanone derivatives have been noted for their role as precursors in the synthesis of functional materials, including polymers.
Role in the Production of Dyes and Pigments
The indanone chemical structure is an important component in the synthesis of dyes and pigments. ontosight.aipsu.edu Indanone derivatives are recognized as valuable intermediates for producing fine organic chemicals, which include materials for dyes. guidechem.com For example, specific indanone derivatives can act as electron acceptor groups in the creation of azo-chromophores. researchgate.net These chromophores are the parts of a molecule responsible for its color. The synthesis of such dyes leverages the chemical reactivity of the indanone ring to build complex, colored molecules. researchgate.net
Utilization in Organic Fluorescent Materials and Photochromic Compounds
The indanone skeleton is a critical structural unit in the design of organic fluorescent materials and photochromic compounds. psu.eduguidechem.com Photochromic materials, which change color upon exposure to light, can be synthesized using indanone-based structures. Specifically, indeno-fused naphthopyrans are a class of photochromic compounds where the indeno group is fused to a naphthopyran structure. google.com This fusion creates molecules with the ability to absorb visible light and change their appearance, making them suitable for applications such as optical lenses. google.com
Synthesis of Branched Alkyl Indanes (BINs) from this compound
A notable and specific application of this compound is its use as a starting material for the synthesis of branched alkyl indanes (BINs). chemicalbook.comchemicalbook.inbiocompare.com This process involves chemical reactions that modify the indanone structure to produce these specific branched alkyl derivatives. The synthesis highlights the role of this compound as a foundational molecule for creating more complex, specialized chemical structures. chemicalbook.com
Summary of Applications
| Application Area | Specific Use | Relevant Compounds/Materials |
| Agrochemicals | Precursor for Pesticides & Insecticides | Indanone-based agrochemicals |
| Precursor for Fungicides | Indanone-derived fungicides | |
| Material Science | Polymer Synthesis | Functional polymers |
| Dyes and Pigments | Azo-chromophores, organic dyes | |
| Advanced Optical Materials | Organic fluorescent materials, photochromic compounds (e.g., indeno-fused naphthopyrans) | |
| Specialty Chemicals | Synthesis of Branched Alkyl Indanes (BINs) | Branched Alkyl Indanes |
Biological Activity of 6 Methyl 1 Indanone Derivatives and Research Implications
Structure-Activity Relationship (SAR) Studies of Substituted Indanone Scaffolds
Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound. For indanone derivatives, SAR studies have revealed that the nature and position of substituents on the indanone ring significantly influence their therapeutic effects. rsc.org
The basic indanone structure consists of a benzene (B151609) ring fused to a cyclopentanone (B42830) ring. ontosight.ai Modifications at various positions on this scaffold can enhance or diminish biological activity. For instance, the presence of a methyl group at the 6-position, as in 6-methyl-1-indanone, can impact its interaction with biological targets. The addition of other functional groups, such as halogens or methoxy (B1213986) groups, further modulates the compound's properties.
In the context of developing inhibitors for enzymes like DYRK1A, a protein kinase, SAR studies on complex indanone derivatives have shown that specific substitutions are key for potency and selectivity. For example, in a series of 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives, the presence of a hydroxyl or methoxy group at certain positions on the benzothiophene (B83047) ring, combined with a methoxy group on the indanone portion, led to potent multi-kinase inhibitors. rsc.org Specifically, a 5-hydroxy or 5-methoxy substitution on the tetracyclic scaffold resulted in good inhibitory effects against DYRK1A. rsc.org Conversely, replacing the hydroxyl group with a fluorine atom led to a complete loss of activity against this target. rsc.org
These studies underscore the importance of systematic structural modifications to elucidate the key molecular features required for a desired biological outcome.
Investigation of Enzymatic Inhibition and Biological Target Interactions
Derivatives of 1-indanone (B140024) have been extensively investigated as inhibitors of various enzymes, playing a role in the potential treatment of several diseases. researchgate.netnih.gov A notable area of research is their application in neurodegenerative disorders like Alzheimer's disease through the inhibition of cholinesterases. researchgate.net
Donepezil, a well-known drug for Alzheimer's disease, is a piperidine-based acetylcholinesterase (AChE) inhibitor derived from an indanone scaffold. researchgate.netnih.gov Research has shown that certain 1-indanone derivatives can exhibit potent and selective inhibition of AChE over butyrylcholinesterase (BChE). nih.gov For example, 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil) was found to be a highly potent anti-AChE inhibitor with an IC50 value of 5.7 nM, showing 1250 times greater selectivity for AChE than for BChE. nih.gov
The mechanism of action often involves the interaction of the indanone derivative with the active site of the enzyme. The unique bicyclic structure of indanone contributes to its ability to bind to various biological targets. Molecular docking studies have indicated that these compounds can interact with key amino acid residues within the enzyme's active site, leading to inhibition. researchgate.net In the case of some indanone-aminopropoxy benzylidenes, they were found to interact with AChE in a manner very similar to donepezil. researchgate.net
Furthermore, indanone derivatives have been explored as inhibitors of other enzymes, such as monoamine oxidases (MAO-A and MAO-B), which are targets for the treatment of Parkinson's disease and depression. nih.gov Studies have shown that C6-substituted 1-indanones can be effective and selective MAO-B inhibitors. nih.gov
Exploration of Antiviral and Antibacterial Properties of Indanone Derivatives
The indanone scaffold has been identified as a promising framework for the development of novel antiviral and antibacterial agents. researchgate.netnih.gov
Antiviral Activity: Research has demonstrated that certain 1-indanone derivatives exhibit significant antiviral properties. They have been investigated for their ability to inhibit the replication of various viruses, including the hepatitis C virus (HCV). These compounds often act as non-nucleoside inhibitors. For instance, 5,6-dimethoxy-1-indanone (B192829) derivatives have shown potent suppression of HCV replication. ncats.io Chalcone (B49325) derivatives containing an indanone moiety have also displayed good therapeutic activities against the tobacco mosaic virus (TMV). acs.org
Antibacterial Activity: Indanone derivatives have also been evaluated for their antibacterial efficacy against both Gram-positive and Gram-negative bacteria. nih.govjocpr.com Naturally occurring 1-indanone derivatives, known as pterosins, have demonstrated antimicrobial activity. jocpr.com Synthetic derivatives have also shown promising results. In one study, a series of 1-indanone derivatives were tested against Escherichia coli and Bacillus subtilis, with some derivatives exhibiting high antibacterial activity. nih.gov Another study on aurone (B1235358) and indanone derivatives revealed that they could strongly inhibit the growth of Gram-positive bacteria, with the introduction of electron-withdrawing groups or a hydroxyl group being beneficial for activity. researchgate.net Fused heterocyclic compounds incorporating an indanone ring have also shown good bacteriostatic activity, particularly those with an amino group on the indanone moiety. ajrconline.org
The following table summarizes the antimicrobial activity of selected indanone derivatives:
| Compound Type | Target Organism/Virus | Observed Activity | Reference(s) |
|---|---|---|---|
| 5,6-Dimethoxy-1-indanone derivatives | Hepatitis C Virus (HCV) | Potent suppression of viral replication | ncats.io |
| Chalcone-indanone hybrids | Tobacco Mosaic Virus (TMV) | Good therapeutic activity | acs.org |
| 1-Indanone derivatives | Escherichia coli, Bacillus subtilis | High antibacterial activity | nih.gov |
| Aurone and indanone derivatives | Gram-positive bacteria | Strong inhibition of growth | researchgate.net |
| Indanone-fused benzimidazole/benztriazole | Bacteria | Good bacteriostatic activity | ajrconline.org |
Research into Anticancer Potential of Indanone-Based Compounds
The anticancer properties of indanone derivatives represent a significant area of pharmacological research. nih.gov These compounds have been shown to exhibit cytotoxicity against various human cancer cell lines. nih.gov
Several studies have highlighted the potential of indanone-based compounds to inhibit cancer cell proliferation and induce apoptosis. cimap.res.in For example, 2-benzylidene-1-indanones have demonstrated strong cytotoxicity against breast (MCF-7), colon (HCT), leukemia (THP-1), and lung (A549) cancer cell lines, with IC50 values in the nanomolar range. nih.gov These compounds were also found to be potent inhibitors of tubulin polymerization, a key process in cell division. nih.gov
Aryl pyrazole-indanone hybrids have also been synthesized and evaluated for their anticancer potential. rasayanjournal.co.in Certain derivatives in this class showed moderate anticancer activity against the MCF-7 breast cancer cell line, with IC50 values ranging from 42.6 to 53.9 µM. rasayanjournal.co.in The structure-activity relationship in this series suggested that the presence of electron-withdrawing groups, such as chloro and bromo, on the 1-indanone motif enhanced anticancer activity. rasayanjournal.co.in
Furthermore, a gallic acid-based indanone derivative exhibited in vivo anticancer activity against Ehrlich ascites carcinoma in mice, inhibiting tumor growth by 54.3% at a dose of 50 mg/kg. cimap.res.in This compound was also found to inhibit the G2/M phase of the cell cycle and induce apoptosis. cimap.res.in
The following table presents data on the anticancer activity of selected indanone derivatives:
| Derivative Class | Cancer Cell Line | IC50 Value | Reference(s) |
|---|---|---|---|
| 2-Benzylidene-1-indanones | MCF-7, HCT, THP-1, A549 | 10–880 nM | nih.gov |
| Aryl pyrazole-indanone hybrids | MCF-7 | 42.6–53.9 µM | rasayanjournal.co.in |
| Gallic acid-based indanone | MCF-7 | 2.2 µM | cimap.res.in |
Computational Pharmacology and In Silico Screening for Biological Activity
Computational pharmacology and in silico screening have become indispensable tools in modern drug discovery, and the development of indanone derivatives is no exception. These methods allow for the prediction of molecular properties, the simulation of interactions with biological targets, and the rational design of new compounds with enhanced activity.
Molecular docking is a widely used computational technique to predict the binding orientation and affinity of a small molecule to a protein target. For instance, docking studies have been employed to understand how indanone derivatives bind to the active site of enzymes like acetylcholinesterase and to guide the design of more potent inhibitors. researchgate.net
Quantum chemical methods, such as Density Functional Theory (DFT), are used to study the electronic structure and reactivity of molecules. rjptonline.org These calculations can provide insights into the molecular electrostatic potential (MEP), which helps in understanding the reactive sites of a molecule. rjptonline.org
Quantitative Structure-Activity Relationship (QSAR) modeling is another important in silico tool. QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ekb.eg This can be used to predict the activity of new, unsynthesized compounds.
In the context of indanone derivatives, computational approaches have been used to:
Predict electron density maps to identify reactive sites for chemical modification.
Simulate interactions with enzyme active sites to optimize derivatization.
Correlate substituent effects with catalytic or biological activity.
Predict the absorption, distribution, metabolism, and excretion (ADME) properties of new compounds. researchgate.net
These computational methods accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest probability of success, thereby saving time and resources.
Future Research Directions for 6 Methyl 1 Indanone
Development of Novel and Sustainable Synthetic Routes for 6-Methyl-1-indanone and its Analogs
The classical synthesis of indanones, including this compound, often relies on intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acid chlorides. mdpi.com While effective, these methods can require harsh conditions and generate significant waste. guidechem.commdpi.com Consequently, a primary focus of future research is the development of more sustainable and efficient synthetic strategies.
Non-conventional energy sources such as microwaves and high-intensity ultrasound have been explored to promote the intramolecular Friedel-Crafts acylation, offering potential reductions in reaction times and energy consumption. mdpi.com Another promising avenue is the use of greener solvents. For instance, the Nazarov cyclization, a powerful method for synthesizing indanones from chalcone (B49325) precursors, has been successfully performed using 4-methyltetrahydropyran (4-MeTHP), a more environmentally benign solvent. preprints.orgpreprints.org
Photochemical routes also present a novel approach. A rapid photochemical synthesis of this compound has been demonstrated, proceeding through an intramolecular hydrogen transfer and enolization under UV irradiation, highlighting an efficient and mild alternative. Further research into transition-metal-catalyzed reactions, such as carbonylative cyclization, could also yield highly efficient and selective pathways to this compound and its analogs. nih.govresearchgate.net
Future efforts will likely concentrate on optimizing these greener methodologies, expanding their substrate scope, and improving yields to make the synthesis of these valuable compounds more economically and environmentally sustainable.
| Synthetic Method | Key Features | Sustainability Aspect |
| Friedel-Crafts Acylation | Common method using 3-arylpropionic acids. mdpi.com | Can be improved with non-conventional energy sources (microwaves, ultrasound). mdpi.com |
| Nazarov Cyclization | Cyclization of chalcone precursors. preprints.org | Can be performed in green solvents like 4-MeTHP. preprints.orgpreprints.org |
| Photochemical Synthesis | Intramolecular hydrogen transfer under UV light. | Mild reaction conditions. |
| Carbonylative Cyclization | Transition-metal catalyzed reaction. nih.govresearchgate.net | Potential for high efficiency and selectivity. nih.govresearchgate.net |
Exploration of New Reactivity and Derivatization Strategies to Expand Chemical Utility
This compound is not just a synthetic target but also a versatile building block for more complex molecules. chemicalbook.comsigmaaldrich.com Its chemical utility can be significantly expanded by exploring novel reactivity and derivatization strategies. The ketone and the adjacent α-methylene group are primary sites for chemical modification.
Recent studies have focused on annulation reactions involving the 1-indanone (B140024) core to construct intricate fused- and spirocyclic frameworks. rsc.org Ring expansion reactions, for example, can transform the five-membered ring of the indanone into larger benzocycloheptenone skeletons. rsc.org These strategies open pathways to novel molecular architectures that may possess unique chemical or biological properties.
Furthermore, this compound serves as a starting material for the synthesis of branched alkyl indanes (BINs). chemicalbook.comsigmaaldrich.com Derivatization can also lead to a variety of analogs, such as chalcone derivatives containing the indanone moiety, which have shown promising biological activities. acs.org Future research will likely focus on developing new catalytic methods to functionalize the indanone core with high stereoselectivity, enabling the synthesis of chiral derivatives and expanding the library of accessible compounds for screening in various applications.
Advanced Computational Modeling for Predictive Understanding of Mechanisms and Property Optimization
Computational chemistry offers powerful tools for understanding reaction mechanisms and predicting the properties of molecules like this compound, thereby guiding experimental work. sci-hub.stsmu.edu Advanced computational modeling can be employed to elucidate the intricate details of synthetic reactions, such as the transition states and energy profiles of Friedel-Crafts or Nazarov cyclizations. This understanding can lead to the optimization of reaction conditions for higher yields and selectivity.
A synergistic experimental and computational study on methyl- and methoxy-substituted indanones has already demonstrated the power of this approach in analyzing energetic effects. mdpi.com It was found that the presence of a methyl group decreases the gas-phase enthalpy of formation by approximately 35 kJ·mol⁻¹. mdpi.com Such studies provide fundamental data that can be used to predict the stability and reactivity of new derivatives.
In the context of drug design, computational modeling is indispensable. nih.gov Molecular docking simulations can predict how this compound derivatives might bind to biological targets like enzymes. nih.gov By calculating properties such as electron distribution and reactivity, researchers can rationally design molecules with improved binding affinity, selectivity, and pharmacokinetic profiles, accelerating the discovery of new therapeutic agents. sci-hub.st Future work will leverage increasingly sophisticated computational methods to build predictive models for both the chemical reactivity and biological activity of this compound analogs.
Discovery of Undiscovered Biological Activities through Rational Design and Structural Modification
The indanone scaffold is a "privileged structure" in medicinal chemistry, found in numerous pharmacologically active compounds. researchgate.netnih.gov Derivatives of 1-indanone have demonstrated a wide spectrum of biological activities, including anti-Alzheimer's, anticancer, antiviral, antimicrobial, and anti-inflammatory properties. researchgate.netnih.govnih.gov For instance, the drug Donepezil, used to treat Alzheimer's disease, features an indanone core. researchgate.netnih.govnih.gov
The "magic methyl effect," where the addition of a methyl group can dramatically enhance biological activity, is a key concept in rational drug design. juniperpublishers.com The methyl group on this compound can influence the molecule's lipophilicity, conformation, and metabolic stability, potentially improving its interaction with biological targets. juniperpublishers.com
Future research will focus on the rational design and synthesis of novel this compound derivatives to explore undiscovered biological activities. By systematically modifying the indanone core—introducing different substituents, altering stereochemistry, and creating hybrid molecules—new lead compounds can be generated. For example, a series of chalcone derivatives containing an indanone structure were synthesized and showed promising antiviral activity against the tobacco mosaic virus (TMV). acs.org High-throughput screening of these newly synthesized analogs against a diverse range of biological targets will be crucial for discovering novel therapeutic applications.
| Biological Activity of Indanone Derivatives | Examples/Targets |
| Anti-Alzheimer's | Acetylcholinesterase (AChE) inhibition (e.g., Donepezil). researchgate.netnih.govnih.gov |
| Anticancer | Cytotoxicity against various tumor cell lines. guidechem.comnih.gov |
| Antiviral | Activity against Tobacco Mosaic Virus (TMV). acs.org |
| Antimicrobial | Antibacterial and antifungal properties. nih.gov |
| Anti-inflammatory | Inhibition of paw edema in animal models. nih.gov |
Emerging Applications of this compound in Interdisciplinary Fields of Chemical Science
Beyond its established role in medicinal chemistry, this compound and its derivatives are finding applications in other interdisciplinary areas of chemical science. The unique photophysical properties of the indanone core make it a candidate for use in materials science. Indanone derivatives have been investigated for applications as organic functional materials, including in organic light-emitting diodes (OLEDs), dyes, and fluorophores.
In the field of polymer chemistry, indanone-derived ligands are used in the development of catalysts for olefin polymerization. mdpi.com The rigid structure of the indanone can impart specific selectivities to the catalytic process.
Furthermore, as a semivolatile component identified in tobacco smoke, this compound is of interest in analytical and environmental chemistry for understanding the chemical composition of smoke and its potential impacts. chemicalbook.comsigmaaldrich.com The continued exploration of the fundamental properties of this compound will undoubtedly lead to its application in yet unforeseen areas, bridging organic synthesis with materials science, polymer chemistry, and beyond.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
